(R)-3-hydroxydecanoyl-CoA
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Overview
Description
(R)-3-hydroxydecanoyl-CoA is a 3-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (R)-3-hydroxydecanoic acid. It is a (R)-3-hydroxyacyl-CoA and a 3-hydroxydecanoyl-CoA. It derives from a decanoic acid. It is a conjugate acid of a (R)-3-hydroxydecanoyl-CoA(4-).
Scientific Research Applications
Enzymatic Pathways and Microbial Production
(R)-3-hydroxydecanoyl-CoA plays a significant role in various enzymatic pathways and microbial production processes. For instance, Matsumoto et al. (2012) demonstrated its involvement in the efficient production of (R)-3-hydroxybutyrate, a valuable precursor in synthesizing chiral compounds such as antibiotics and vitamins, through a pathway involving acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase (Matsumoto et al., 2012). Additionally, Zheng et al. (2004) highlighted the production of 3-hydroxydecanoic acid by recombinant Escherichia coli harboring the phaG gene, illustrating the potential of (R)-3-hydroxydecanoyl-CoA in biotechnological applications (Zheng et al., 2004).
Biochemical Synthesis and Biocatalysis
Research by Wu et al. (2003) and Gascoyne et al. (2021) has shown the role of (R)-3-hydroxydecanoyl-CoA in the biochemical synthesis of hydroxyalkanoate monomers and its application in biocatalysis. Wu et al. reported the production of hydroxyalkanoate monomers, using genetic engineering techniques, where (R)-3-hydroxydecanoyl-CoA acted as a precursor (Wu et al., 2003). Gascoyne et al. explored the engineering of Cupriavidus necator H16 for the autotrophic production of (R)-1,3-butanediol, utilizing acetyl-CoA or its upstream precursors, including (R)-3-hydroxydecanoyl-CoA (Gascoyne et al., 2021).
Metabolic Engineering and Fatty Acid Metabolism
The compound also finds significance in the context of metabolic engineering and fatty acid metabolism. Malila et al. (1993) and Zheng et al. (2004) studied enzymes converting D-3-hydroxyacyl-CoA to trans-2-enoyl-CoA and the role of thioesterase II in 3-Hydroxydecanoic Acid production, respectively. These studies provide insights into the metabolic pathways involving (R)-3-hydroxydecanoyl-CoA (Malila et al., 1993); (Zheng et al., 2004).
properties
Molecular Formula |
C31H54N7O18P3S |
---|---|
Molecular Weight |
937.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxydecanethioate |
InChI |
InChI=1S/C31H54N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,39,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,20-,24-,25-,26+,30-/m1/s1 |
InChI Key |
HIVSMYZAMUNFKZ-PDQACDDGSA-N |
Isomeric SMILES |
CCCCCCC[C@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES |
CCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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